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Compound of Interest

Compound Name: Picogreen

Cat. No.: B1258679 Get Quote

Technical Support Center: PicoGreen dsDNA
Quantification Assay
Welcome to the technical support center for the PicoGreen dsDNA quantification assay. This

resource provides troubleshooting guidance and answers to frequently asked questions to help

you obtain accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the PicoGreen assay and why is it used?

The PicoGreen dsDNA quantitation reagent is a highly sensitive fluorescent nucleic acid stain

used for quantifying double-stranded DNA (dsDNA) in solution.[1][2] It is favored over

traditional absorbance methods (A260) because of its higher sensitivity and specificity for

dsDNA, which minimizes interference from common contaminants like single-stranded DNA

(ssDNA), RNA, and free nucleotides.[1][3]

Q2: My blank (no DNA control) shows high fluorescence. What could be the cause?

High background fluorescence in your blank can be due to a few factors:

Contaminated Buffer: The TE buffer or water used to dilute the PicoGreen reagent and your

samples may be contaminated with DNA.[4][5] Always use nuclease-free water and fresh,

high-quality TE buffer.
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Reagent Contamination: The PicoGreen reagent itself could be contaminated. Ensure

proper handling and storage to avoid introducing nucleic acid contaminants.

Autofluorescence of Contaminants: Some contaminants in your sample or buffer may exhibit

intrinsic fluorescence at the excitation and emission wavelengths used for PicoGreen.

Q3: My standard curve has a poor R-squared value. How can I troubleshoot this?

A poor R-squared value (low linearity) in your standard curve can result from:

Pipetting Inaccuracies: Inconsistent pipetting, especially with small volumes, can lead to

significant errors in your standards' concentrations.[6]

Improper Mixing: Ensure that the DNA standards and the PicoGreen reagent are thoroughly

mixed before measurement.

Incorrect Dilutions: Double-check the calculations and execution of your serial dilutions for

the DNA standard.

Extended Incubation: The diluted PicoGreen working solution is only stable for a few hours.

[2] Using a degraded reagent can lead to inconsistent fluorescence.

Q4: Can single-stranded DNA (ssDNA) or RNA interfere with the PicoGreen assay?

The PicoGreen reagent has a much higher affinity for dsDNA than for ssDNA or RNA.[7]

Therefore, in the presence of equimolar concentrations of ssDNA and RNA, there is minimal

effect on the dsDNA quantification.[6][8] However, very high concentrations of RNA can cause

some fluorescence enhancement.[6][9] If significant RNA contamination is suspected, samples

can be treated with DNase-free RNase.[6][9]

Troubleshooting Guide
This guide addresses common issues encountered during PicoGreen assays, focusing on the

impact of laboratory contaminants.

Issue 1: Inaccurate or Inconsistent DNA Quantification
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If you observe unexpected variations in your DNA quantification, consider the following

potential sources of interference. While the PicoGreen assay is robust, certain substances can

affect the fluorescence signal.[6][8][9]

Summary of Contaminant Effects

The following table summarizes the effect of various common laboratory contaminants on the

PicoGreen fluorescence signal. For optimal accuracy, it is recommended that the DNA

standards be prepared in a buffer that closely matches the composition of the experimental

samples.[8]
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Contaminant Concentration
Effect on Fluorescence
Signal

Salts

Sodium Chloride (NaCl) 200 mM ~33% Decrease[3]

100 mM No significant effect

Magnesium Chloride (MgCl₂) 50 mM ~33% Decrease[3]

25 mM No significant effect[10]

Sodium Acetate 300 mM No significant effect

Detergents

Sodium Dodecyl Sulfate (SDS) 0.01% No significant effect

0.1% Significant quenching

Triton X-100 0.01% No significant effect

0.1% Slight quenching

Tween 20 0.01% No significant effect

Organic Solvents

Ethanol 5% No significant effect

Phenol 0.5% Significant quenching

Chloroform 5% No significant effect[6][8][9]

Other Compounds

Urea 2 M No significant effect[6][8][9]

Proteins (BSA) 1 mg/mL No significant effect[6][8][9]

Agarose 0.1% No significant effect[6][8][9]

DNA Intercalating Agents Varies
Can alter fluorescence

intensity[11]
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Note: The exact level of interference can vary based on the specific assay conditions.

Troubleshooting Workflow for Inaccurate Readings
If you suspect contamination is affecting your results, follow this logical troubleshooting

workflow.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Inaccurate PicoGreen Reading

Is the blank reading high?

Is the standard curve non-linear (R² < 0.99)?

No

Prepare fresh TE buffer and PicoGreen working solution

Yes

Review Sample Preparation Protocol

No

Review pipetting technique and recalibrate pipettes

Yes

Investigate potential contaminants in the sample (see table)

Rerun Assay

Prepare fresh DNA standards

Dilute sample to reduce contaminant concentration Purify DNA sample to remove contaminants

Click to download full resolution via product page

Caption: Troubleshooting workflow for inaccurate PicoGreen readings.
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Experimental Protocols
Standard PicoGreen dsDNA Quantification Protocol
This protocol is a general guideline. For specific details, always refer to the manufacturer's

instructions for your PicoGreen reagent kit.

1. Reagent Preparation

1X TE Buffer: Prepare 1X TE (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) using nuclease-free

water.

PicoGreen Working Solution: On the day of the experiment, dilute the concentrated

PicoGreen reagent 1:200 in 1X TE buffer.[3][8] This solution should be protected from light

and used within a few hours.[2] Prepare this solution in a plastic container as the reagent

may adsorb to glass surfaces.[8]

2. DNA Standard Curve Preparation

Prepare a series of dsDNA standards (e.g., using the provided Lambda DNA standard) with

concentrations ranging from 0 ng/mL to 1000 ng/mL in 1X TE buffer.

It is crucial that the standards are prepared in the same buffer as the unknown samples to

account for any matrix effects.[8]

3. Assay Procedure (96-well plate format)

Pipette 100 µL of each DNA standard and unknown DNA sample into separate wells of a

black, flat-bottom 96-well plate. It is recommended to run samples in duplicate or triplicate.

Add 100 µL of the PicoGreen working solution to each well.

Mix gently by pipetting or shaking the plate on a plate shaker for a few seconds.

Incubate for 2-5 minutes at room temperature, protected from light.[6]

Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission

at ~520 nm.[3][6]
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4. Data Analysis

Subtract the fluorescence reading of the blank (0 ng/mL DNA) from all other readings.

Plot the fluorescence intensity of the standards versus their concentration.

Perform a linear regression to obtain the equation of the line (y = mx + c) and the R-squared

value.

Use the equation to calculate the concentration of the unknown DNA samples.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for dsDNA quantification using the

PicoGreen assay.
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Add PicoGreen Working Solution to all wells and mix
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Caption: General experimental workflow for the PicoGreen assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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